molecular formula C7H8NO7P B14559701 Dimethyl (5-nitrofuran-2-carbonyl)phosphonate CAS No. 61739-07-9

Dimethyl (5-nitrofuran-2-carbonyl)phosphonate

Cat. No.: B14559701
CAS No.: 61739-07-9
M. Wt: 249.11 g/mol
InChI Key: PTTNEAXCDHLUKQ-UHFFFAOYSA-N
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Description

Dimethyl (5-nitrofuran-2-carbonyl)phosphonate is an organic compound that belongs to the class of nitrofuran derivatives This compound is characterized by the presence of a nitrofuran ring, a carbonyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (5-nitrofuran-2-carbonyl)phosphonate typically involves the nitration of furan derivatives followed by esterification and phosphonylation reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to esterification to form methyl 5-nitrofuran-2-carboxylate. This intermediate is further reacted with dimethyl phosphite under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium or copper can enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-nitrofuran-2-carbonyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphonate esters.

Scientific Research Applications

Dimethyl (5-nitrofuran-2-carbonyl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Explored for its potential use in drug development, particularly in designing antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (5-nitrofuran-2-carbonyl)phosphonate involves its interaction with various molecular targets. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The phosphonate group can interact with enzymes, inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrofuran-2-carboxylate
  • Dimethyl phosphite
  • 5-Nitrofuran-2-carbaldehyde

Uniqueness

Dimethyl (5-nitrofuran-2-carbonyl)phosphonate is unique due to the combination of the nitrofuran ring and the phosphonate ester, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

61739-07-9

Molecular Formula

C7H8NO7P

Molecular Weight

249.11 g/mol

IUPAC Name

dimethoxyphosphoryl-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C7H8NO7P/c1-13-16(12,14-2)7(9)5-3-4-6(15-5)8(10)11/h3-4H,1-2H3

InChI Key

PTTNEAXCDHLUKQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)C1=CC=C(O1)[N+](=O)[O-])OC

Origin of Product

United States

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